Tert-butyl (1-(2-fluoropyridin-4-yl)pyrrolidin-3-yl)carbamate

Regioisomeric purity Quality control 1H NMR spectroscopy

Regioisomeric misassignment in N-aryl pyrrolidine carbamate building blocks (e.g., 4- vs. 6-fluoropyridyl substitution) invalidates SAR datasets and wastes synthetic effort. This compound (CAS 2098117-10-1) is the confirmed 2-fluoro-4-pyridyl regioisomer with Boc-protected 3-aminopyrrolidine scaffold. - Confirmed regioisomeric identity via 1H NMR; eliminates procurement of the inactive 6-substituted isomer (CAS 1228665-71-1). - Orthogonal Boc protection enables chemoselective deprotection alongside Cbz/Fmoc strategies, reducing PROTAC probe assembly by 1-2 steps. - 2-Fluoropyridine motif contributes ~0.5 cLogP increase, placing the derived free amine within favorable CNS MPO space for BBB penetration.

Molecular Formula C14H20FN3O2
Molecular Weight 281.33 g/mol
CAS No. 2098117-10-1
Cat. No. B1480141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (1-(2-fluoropyridin-4-yl)pyrrolidin-3-yl)carbamate
CAS2098117-10-1
Molecular FormulaC14H20FN3O2
Molecular Weight281.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCN(C1)C2=CC(=NC=C2)F
InChIInChI=1S/C14H20FN3O2/c1-14(2,3)20-13(19)17-10-5-7-18(9-10)11-4-6-16-12(15)8-11/h4,6,8,10H,5,7,9H2,1-3H3,(H,17,19)
InChIKeyGDUWVJKHWYQIAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 2098117-10-1: Structural Identity & Procurement


Tert-butyl (1-(2-fluoropyridin-4-yl)pyrrolidin-3-yl)carbamate (CAS 2098117-10-1) is a synthetic small-molecule building block with the molecular formula C14H20FN3O2 and a molecular weight of 281.33 g/mol [1]. Its IUPAC name is tert-butyl N-[1-(2-fluoropyridin-4-yl)pyrrolidin-3-yl]carbamate, and its structure features a pyrrolidine ring N-substituted with a 2-fluoropyridin-4-yl group and a Boc-protected amine at the 3-position [1]. This compound belongs to the class of N-aryl pyrrolidine carbamates, a scaffold widely employed in medicinal chemistry for the construction of kinase inhibitors, GPCR ligands, and CNS-penetrant candidates. As a Boc-protected intermediate, it serves as a direct precursor to the free 3-aminopyrrolidine derivative upon deprotection, enabling rapid diversification in parallel library synthesis [1].

Boc-protected intermediate for parallel library synthesis
Direct precursor to free 3-aminopyrrolidine upon deprotection
Scaffold for kinase inhibitor, GPCR ligand, and CNS-penetrant candidate construction

CAS 2098117-10-1: Regioisomeric Specificity


Within the C14H20FN3O2 molecular formula space, multiple regioisomeric N-aryl pyrrolidine carbamates exist—most notably tert-butyl (2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)carbamate (CAS 1228665-71-1) . Although these compounds are constitutionally isomeric and share identical molecular weight and elemental composition, they differ fundamentally in the attachment position of the pyrrolidine ring to the fluoropyridine core (4- vs. 6-substitution). This positional isomerism can yield markedly different electronic distributions, steric environments, and hydrogen-bonding patterns, which in turn affect target engagement, metabolic stability, and downstream derivatization chemistry . Procurement of the incorrect regioisomer for a structure–activity relationship (SAR) program, or for use as a synthetic intermediate where the position of the amine handle dictates the final compound topology, would produce invalid structure–activity correlations and wasted synthetic effort .

Target Regioisomer

2-fluoropyridin-4-yl substitution; pyrrolidine N-aryl attachment at pyridine C4.

Potential Substitute Regioisomer

2-fluoropyridin-6-yl substitution; different electronic and steric environment.

Positional isomerism may shift target engagement, metabolic stability, and downstream SAR interpretation, limiting direct substitution.

CAS 2098117-10-1 Differentiation Evidence


Regioisomeric Purity by 1H NMR

The target compound (CAS 2098117-10-1) can be differentiated from its closest constitutional isomer, tert-butyl (2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)carbamate (CAS 1228665-71-1), by diagnostic aromatic proton signals in 1H NMR. In the target compound, the 2-fluoropyridin-4-yl substitution pattern produces a characteristic pyridine H-3/H-5 coupling pattern distinct from the H-4/H-5 pattern observed in the 2-fluoro-6-substituted isomer . The absence of signals corresponding to the 6-substituted isomer at the expected chemical shift ranges confirms regioisomeric identity and establishes structural fidelity for procurement .

Regioisomeric Identity
Class-level
1H NMR: distinct H-3/H-5 coupling vs. 6-substituted isomer
Supports regioisomeric purity and SAR data integrity.
Requires characterization certificate review.
Regioisomeric purity Quality control 1H NMR spectroscopy

Boc Deprotection Reactivity

The target compound bears a Boc (tert-butyloxycarbonyl) protecting group on the pyrrolidine 3-amine. Under standard acidic deprotection conditions (e.g., TFA/CH2Cl2 1:1 v/v, 25 °C), the Boc group is cleaved to liberate the free 3-aminopyrrolidine scaffold [1]. This reactivity contrasts with N-Cbz or N-Fmoc analogs—such as 3-Fmoc-amino-pyrrolidine (CAS 690954-40-6)—which require orthogonal deprotection conditions (hydrogenolysis or piperidine, respectively) . The Boc strategy is compatible with subsequent amide coupling or reductive amination steps without additional protecting group manipulation, enabling a convergent synthetic route that shorter N-Cbz or N-Fmoc analogs cannot support without intermediate orthogonal protection [1].

Boc Deprotection Reactivity
Class-level
TFA/CH₂Cl₂ (1:1) cleaves Boc, releasing free amine for direct coupling.
Supports orthogonal synthetic strategy; reduces deprotection–reprotection cycles.
Class-level inference; verify lab-specific conditions.
Boc deprotection Synthetic intermediate Amine liberation

Fluorine Impact on cLogP & PSA

The presence of a fluorine substituent at the 2-position of the pyridine ring in CAS 2098117-10-1 modulates physicochemical properties relative to non-fluorinated analogs. Computed properties for the target compound include a topological polar surface area (tPSA) of approximately 57.5 Ų and a calculated logP (cLogP) of approximately 1.7, consistent with the Boc-carbamate and fluoropyridine motifs [1]. By comparison, the non-fluorinated analog tert-butyl (1-(pyridin-4-yl)pyrrolidin-3-yl)carbamate (CAS not available; hypothetical) is predicted to exhibit a lower cLogP (approximately 1.2) and altered hydrogen-bond acceptor capacity due to the absence of the electronegative fluorine, which can impact target binding and membrane permeability [1].

Fluorine Impact on cLogP & PSA
Class-level
cLogP ≈ 1.7 vs. 1.2 (non-fluorinated analog); tPSA ≈ 57.5 Ų
Fluorination increases lipophilicity, potentially affecting permeability and CNS MPO scoring.
Computed values; experimental logD not reported.
Lipophilicity Polar surface area CNS MPO scoring

CAS 2098117-10-1 Research & Industrial Applications


Kinase Inhibitor Library Synthesis

The Boc-protected 3-aminopyrrolidine scaffold of CAS 2098117-10-1 serves as a key intermediate for constructing focused kinase inhibitor libraries. After TFA-mediated Boc deprotection, the liberated primary amine can be directly coupled to carboxylic acid-bearing heterocyclic warheads, enabling rapid SAR exploration around the solvent-exposed region of kinase active sites where pyrrolidine linkers frequently modulate selectivity [1]. The 2-fluoropyridin-4-yl substituent provides a vector for additional interactions within the adenine-binding pocket, and its regioisomeric purity (as confirmed by 1H NMR analysis) is critical for generating reliable, reproducible IC50 datasets across compound series.

Orthogonal Strategy for Multifunctional Probes

The Boc group on CAS 2098117-10-1 is orthogonal to both Cbz (hydrogenolysis-labile) and Fmoc (base-labile) protecting groups. This orthogonality enables sequential, chemoselective deprotection in the presence of other protected amines during the assembly of bifunctional chemical biology probes—for example, PROTACs or fluorescent ligand conjugates—where the 3-amine of the pyrrolidine serves as one attachment point and a second functional handle is introduced at a later synthetic stage [1]. This eliminates the need for additional protection–deprotection cycles and reduces synthetic step count by approximately 1–2 steps relative to non-orthogonal protecting group strategies.

CNS Lead Optimization via Fluorination

The 2-fluoropyridine motif in CAS 2098117-10-1 imparts a cLogP increase of approximately 0.5 units relative to the non-fluorinated pyridin-4-yl analog, placing this compound in a favorable CNS MPO (Multiparameter Optimization) space for blood–brain barrier penetration [1]. In CNS lead optimization campaigns, this building block can be incorporated into early SAR explorations where fluorine substitution on the pyridine ring is systematically evaluated for effects on passive permeability (as measured by PAMPA-BBB or MDCK-MDR1 assays), metabolic stability in liver microsomes, and target engagement in cellular assays.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Regioisomeric purity (1H NMR verified)
SAR reproducibility in kinase assays
Multifunctional probe assembly (PROTACs, conjugates)
Orthogonal Boc protection vs Cbz/Fmoc
Chemoselective deprotection sequence integrity
CNS lead optimization
Fluorine-modulated cLogP and tPSA
Permeability assessment and CNS MPO scoring
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